molecular formula C27H18ClN7Na4O16S5 B12764719 Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 93051-42-4

Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12764719
CAS No.: 93051-42-4
M. Wt: 984.2 g/mol
InChI Key: VEJNUEOLNOYTLZ-UHFFFAOYSA-J
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Description

Reactive Red 194 is a heterobifunctional reactive dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It contains two different reactive groups, monochlorotriazine and vinylsulfone, which contribute to its high fixation yield and exhaustion efficiency . This dye is known for its bright color, excellent light and wash fastness, and is commonly used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Red 194 involves several steps. Initially, 2-aminobenzenesulfonic acid undergoes diazotization in alkaline conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The resulting compound then undergoes condensation with 2,4,6-trichloro-1,3,5-triazine. Finally, it is condensed with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate .

Industrial Production Methods: In industrial settings, the production of Reactive Red 194 typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the dye meets the required standards for commercial use. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Reactive Red 194 undergoes various chemical reactions, including nucleophilic substitution and addition reactions. During the dyeing process, the monochlorotriazine group undergoes nucleophilic substitution, while the vinylsulfone group undergoes nucleophilic addition with fibers .

Common Reagents and Conditions: The common reagents used in these reactions include sodium hydroxide, which facilitates the nucleophilic substitution, and sodium carbonate, which aids in the nucleophilic addition. The reactions typically occur under alkaline conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed: The major products formed from these reactions are covalently bonded dye-fiber complexes. These complexes result in the dye being firmly attached to the fiber, providing excellent wash and light fastness properties .

Scientific Research Applications

Reactive Red 194 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the kinetics and mechanisms of dye-fiber interactions. In biology, it is employed in various staining techniques to visualize cellular structures. In medicine, it is used in diagnostic assays and as a marker in certain biochemical tests. Additionally, in the industry, it is extensively used for dyeing textiles, particularly cotton and other cellulosic fibers .

Mechanism of Action

The mechanism of action of Reactive Red 194 involves the formation of covalent bonds between the dye and the reactive groups of the fiber. The monochlorotriazine group reacts with the hydroxyl groups of cellulosic fibers, while the vinylsulfone group reacts with the amino groups of polyamide or wool fibers. This dual reactivity ensures strong fixation and durability of the dye on the fiber .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to Reactive Red 194 include Reactive Red 195, Reactive Yellow 145, and Reactive Blue 194. These dyes also contain reactive groups such as monochlorotriazine and vinylsulfone, making them suitable for dyeing cellulosic fibers .

Uniqueness: What sets Reactive Red 194 apart from its counterparts is its heterobifunctional nature, which provides a balance between reactivity and stability. This unique combination allows for better control over the dyeing process, resulting in higher fixation yields and more vibrant colors .

Properties

CAS No.

93051-42-4

Molecular Formula

C27H18ClN7Na4O16S5

Molecular Weight

984.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-4-3-5-16(12-15)52(37,38)9-8-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)10-14-11-21(55(45,46)47)23(24(36)22(14)19)35-34-18-6-1-2-7-20(18)54(42,43)44;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4

InChI Key

VEJNUEOLNOYTLZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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